molecular formula C14H9Cl2NO3 B6409043 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid CAS No. 1261935-25-4

5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid

Cat. No.: B6409043
CAS No.: 1261935-25-4
M. Wt: 310.1 g/mol
InChI Key: BOVQHJBYMJDDKQ-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoic acid core substituted with carbamoyl and chlorophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by the introduction of carbamoyl groups through amide formation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl and chlorophenyl groups can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid
  • 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol
  • 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid stands out due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of both carbamoyl and chlorophenyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVQHJBYMJDDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691598
Record name 3'-Carbamoyl-4,4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-25-4
Record name 3'-Carbamoyl-4,4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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